5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18080421
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7IN2O2 |
|---|---|
| Molecular Weight | 266.04 g/mol |
| IUPAC Name | 5-iodo-1,3-dimethylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |
| Standard InChI Key | KXAAUHVSKNAYSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C(=O)O)I)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at specific positions modulate its electronic and steric properties:
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1- and 3-positions: Methyl groups enhance lipophilicity and steric bulk, potentially influencing membrane permeability in biological systems.
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4-position: A carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation, critical for solubility and target interactions.
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5-position: An iodine atom provides a heavy halogen capable of halogen bonding and serving as a synthetic handle for further functionalization.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| IUPAC Name | 5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| CAS Number | Not explicitly disclosed | - |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed industrial protocols remain proprietary, laboratory methods typically involve:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.
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Iodination: Electrophilic substitution using iodine or N-iodosuccinimide (NIS) under acidic conditions. Low temperatures (0–5°C) are critical to minimize polyiodination byproducts.
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Methylation: Quaternization of nitrogen atoms using methylating agents like methyl iodide.
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Carboxylic Acid Introduction: Hydrolysis of nitrile or ester precursors, though direct carboxylation strategies are less common.
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Halogen Handling: Iodine’s corrosivity necessitates specialized reactor materials (e.g., glass-lined steel).
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Purification: Chromatography is impractical at scale; crystallization or distillation optimizations are prioritized.
Comparative Analysis with Analogues
Table 2: Comparison with Related Pyrazole Derivatives
Structure-Activity Relationships (SAR)
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Iodine Position: 5-Iodo substitution optimizes steric compatibility with enzymatic active sites compared to 3-iodo isomers .
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N-Substituents: Dimethyl groups at 1- and 3-positions balance lipophilicity and metabolic stability better than bulkier aryl groups .
Applications in Drug Discovery and Development
Lead Optimization
The carboxylic acid group enables derivatization into:
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Amides: For improved blood-brain barrier penetration.
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Esters: Prodrug strategies to enhance oral bioavailability.
Case Studies
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Antitubercular Agents: Pyrazole-4-carboxylic acid derivatives exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis H37Rv.
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COX-2 Inhibitors: Analogues show IC₅₀ values comparable to celecoxib in in vitro assays.
Future Research Directions
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Targeted Delivery Systems: Liposome or nanoparticle formulations to address solubility limitations.
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Halogen Exchange Chemistry: Exploring radioiodination for imaging/therapeutic applications.
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Computational Modeling: QSAR studies to predict novel derivatives with optimized ADMET profiles.
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